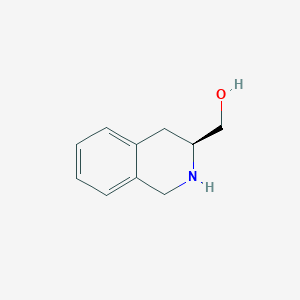

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

説明

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (CAS: 18881-17-9) is a chiral tetrahydroisoquinoline derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the tetrahydroisoquinoline scaffold. Its molecular formula is C10H13NO, with a molecular weight of 163.22 g/mol . The compound exhibits a rigid bicyclic structure, which confers stereochemical stability and makes it valuable in asymmetric synthesis and pharmaceutical applications.

The (S)-enantiomer is synthesized via stereoselective methods, often involving chiral precursors or resolution techniques. For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) serve as key intermediates in its preparation . The compound’s hydroxymethyl group enables diverse functionalization, such as esterification or coordination with transition metals, enhancing its utility in catalysis and medicinal chemistry .

特性

IUPAC Name |

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354588 | |

| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18881-17-9 | |

| Record name | (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

Homophthalic anhydride (1 ) reacts with imines (2 ) in refluxing toluene (45 minutes), yielding carboxylic acid intermediates (3 ) (Scheme 1). Prolonged reflux leads to diminished yields due to side reactions, necessitating precise temperature control. The cis to trans isomerization of the acid is facilitated by dissolution in 10% NaOH, improving diastereomeric purity. While this method primarily produces racemic mixtures, enantioselective variants can be achieved by employing chiral imines or catalysts.

Table 1: Key Reaction Parameters for THIQ Synthesis

Biocatalytic Approaches

Enzymatic resolution using lipases or esterases offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic THIQ esters via selective hydrolysis.

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | 3-Acetoxymethyl-THIQ | 95 | 45 |

| Pseudomonas fluorescens esterase | 3-Butyroyl-THIQ | 88 | 50 |

While enzymatic methods are underdeveloped for this specific compound, their success in analogous systems suggests potential for optimization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (S)-1,2,3,4-Tetrahydroisoquinoline-3-Methanol

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Homophthalic anhydride | 60–75 | Racemic | Moderate | Low |

| Asymmetric hydrogenation | 80–90 | >90 | High | High |

| Resolution | 40–50 | 70–85 | Low | Moderate |

| Biocatalytic | 45–50 | 88–95 | Moderate | High |

Asymmetric hydrogenation emerges as the most efficient route for high-purity (S)-enantiomer production, albeit with higher catalyst costs.

科学的研究の応用

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-cancer properties.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It can act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain. Additionally, it may interact with various receptors, modulating signal transduction pathways involved in cell growth and survival.

類似化合物との比較

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Functional and Stereochemical Comparisons

Enantiomeric Pair: (S)- vs. (R)-Tetrahydroisoquinoline-3-methanol The (R)-enantiomer (CAS: 62855-02-1) shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite stereochemistry. This difference significantly impacts biological activity; for example, the (S)-form shows higher enantioselectivity in catalysis due to its spatial compatibility with chiral substrates .

Carboxylic Acid Derivative (Tic) Tic (CAS: 67123-97-1) replaces the hydroxymethyl group with a carboxylic acid (-COOH). This modification enhances its role as a proline surrogate in peptides, stabilizing secondary structures like β-turns . Tic derivatives are also used in organocatalysis, achieving up to 94% enantiomeric excess (ee) in ketone hydrogenations .

Phosphonic Acid Derivative (TicP)

- TicP introduces a phosphonate group (-PO3H2) at the 3-position. This substitution enables applications in enzyme inhibition and mimics phosphotyrosine residues in peptides. Its synthesis involves regioselective lactam ring-opening, yielding a 52% global yield from precursor substrates .

Methyl Ester Derivative Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 78183-55-8) is a precursor for metal coordination complexes. It acts as a bidentate ligand for Cu²+ and Co²+, forming 2:1 stoichiometric complexes that catalyze asymmetric reactions .

Table 2: Comparative Performance in Catalysis

- Pharmacology: Tetrahydroisoquinoline-based hydroxamic acids (e.g., compound 34b) demonstrate in vivo antitumor activity in breast carcinoma models, outperforming SAHA (vorinostat) in efficacy .

- Coordination Chemistry : The carboxylate and hydroxymethyl groups in Tic derivatives enable stable coordination with transition metals, facilitating applications in asymmetric catalysis .

生物活性

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their structural complexity and biological significance. They are frequently found in natural products and have been synthesized for medicinal purposes. The biological activities associated with THIQ derivatives include neuroprotective effects, antimicrobial properties, and anticancer activities.

Pharmacological Properties

-

Neuroprotective Effects :

- THIQ derivatives have shown promise in treating neurodegenerative diseases. For instance, studies indicate that certain THIQ compounds can modulate dopaminergic pathways, which may be beneficial in conditions such as Parkinson's disease .

- A specific study highlighted the potential of THIQ derivatives in enhancing dopamine receptor activity, suggesting their use in dopaminergic nerve disease treatments .

-

Antimicrobial Activity :

- Research has demonstrated the effectiveness of various THIQ analogs against a range of pathogens. For example, certain compounds exhibited significant antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumonia at low concentrations .

- The structure-activity relationship (SAR) studies indicate that modifications to the THIQ scaffold can enhance antimicrobial potency .

-

Anticancer Properties :

- THIQ compounds have been evaluated for their anticancer effects across several cancer cell lines. One study reported that specific THIQ derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG-2), with IC50 values indicating potent activity .

- The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal critical insights into how structural modifications influence biological activity:

- Substituents : The presence and position of substituents on the isoquinoline ring can dramatically affect the compound's interaction with biological targets. For example, methoxy groups at specific positions have been associated with enhanced enzyme inhibition and receptor binding affinities .

- Conformational Isomers : Research indicates that THIQ derivatives may exist as conformational isomers, which can exhibit different biological activities. Understanding these isomeric forms is crucial for optimizing drug design .

Case Studies

- Neuroprotective Study :

- Anticancer Evaluation :

Table 1: Biological Activities of Selected THIQ Derivatives

| Compound Name | Activity Type | Target/Pathway | IC50 Value |

|---|---|---|---|

| This compound | Neuroprotective | Dopaminergic pathways | Not specified |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Staphylococcus epidermidis | 25 µg/ml |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Anticancer | MCF-7 Cancer Cell Line | 30 µM |

Q & A

Q. What are the key synthetic routes for preparing (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, and how is enantioselectivity achieved?

Answer: The compound is synthesized via enantioselective hydrogenation or resolution of racemic intermediates. For example, racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is resolved using (+)-tartaric acid to isolate the (S)-enantiomer, which is then functionalized. Ethyl chloroformate and (R)-quinuclidin-3-ol are used in subsequent steps to generate pharmacologically active derivatives like solifenacin .

Key Methodological Steps:

Racemic synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Chiral resolution via tartrate salt formation.

Functionalization with ethyl chloroformate and quinuclidinol.

Table 1: Synthetic Pathway for (S)-Enantiomer

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Racemic tetrahydroisoquinoline synthesis | Generate intermediate |

| 2 | (+)-Tartaric acid resolution | Enantiomer separation |

| 3 | Ethyl chloroformate, K₂CO₃ in CHCl₃ | Carbamate formation |

| 4 | Transesterification with (R)-quinuclidinol | Final product assembly |

Q. What structural features of this compound are critical for its pharmacological activity?

Answer: The stereochemistry at the C3 position (S-configuration) and the hydroxymethyl group are essential for binding to muscarinic receptors in drugs like solifenacin. The tetrahydroisoquinoline scaffold provides rigidity, enhancing receptor affinity .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Answer: It serves as a chiral building block for antimuscarinic agents (e.g., solifenacin). The (S)-enantiomer is coupled with quinuclidine derivatives to optimize selectivity for bladder muscarinic receptors, minimizing off-target effects .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of tetrahydroisoquinoline derivatives, and how are they addressed?

Answer: Racemic mixtures often require chiral resolution via HPLC or diastereomeric salt formation. For example, (+)-tartaric acid resolves the (S)-enantiomer with >98% enantiomeric excess (ee), but scalability and solvent selection (e.g., chloroform vs. toluene) impact yield . Contradictions in reported ee values (e.g., 95% vs. 98%) may stem from variations in crystallization conditions .

Q. What evidence links tetrahydroisoquinoline derivatives to neurotoxicity, and how can this inform experimental design?

Answer: N-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is metabolized to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease via substantia nigra degeneration . Researchers must:

- Use in vitro models (e.g., dopaminergic cell lines) to assess toxicity.

- Monitor metabolic pathways (e.g., N-methyltransferase activity).

- Compare structural analogs to isolate toxicophores.

Q. How can researchers ensure enantiomeric purity during synthesis?

Answer: Analytical techniques include:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- Polarimetry : Measures optical rotation (e.g., [α]D = -15° for (S)-enantiomer).

- X-ray crystallography : Confirms absolute configuration .

Table 2: Physical Properties of (S)-Enantiomer

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–182°C | |

| Boiling Point | 83–85°C (0.3 Torr) | |

| Solubility | Dichloromethane > Water | |

| pKa | 14.57 ± 0.10 |

Q. What structure-activity relationships (SAR) guide the optimization of tetrahydroisoquinoline-based therapeutics?

Answer:

- C3 Substituents : Hydroxymethyl enhances solubility; larger groups (e.g., carboxylic acid) alter receptor binding .

- Aromatic Substitution : Electron-withdrawing groups on the phenyl ring improve metabolic stability .

- Stereochemistry : (S)-configuration is critical for muscarinic receptor subtype selectivity .

Q. How do conflicting reports on synthetic yields or purity impact reproducibility?

Answer: Discrepancies in yield (e.g., 85% vs. 92%) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。